molecular formula C16H23N3O2S B5720784 Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate

Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B5720784
M. Wt: 321.4 g/mol
InChI Key: SYDIJNIPVCIVBT-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate is a thiocarbamoyl-substituted piperazine derivative. Key features include:

  • Molecular formula: C₁₆H₂₃N₃O₂S (molecular weight: 321.44 g/mol) .
  • Structure: A piperazine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a (2,3-dimethylphenyl)carbamothioyl moiety.
  • Physicochemical properties: LogP = 3.15, polar surface area (PSA) = 33.22 Ų, and one hydrogen bond donor .
  • Synthesis: Likely involves nucleophilic substitution or coupling of a piperazine precursor with a 2,3-dimethylphenyl isothiocyanate derivative, analogous to methods in and .

Properties

IUPAC Name

ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-4-21-16(20)19-10-8-18(9-11-19)15(22)17-14-7-5-6-12(2)13(14)3/h5-7H,4,8-11H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDIJNIPVCIVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2,3-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Piperazine reacts with ethyl chloroformate to form ethyl piperazine-1-carboxylate.

    Step 2: The intermediate product is then reacted with 2,3-dimethylphenyl isothiocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester or carbamothioyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

(a) Ethyl 4-[(2,5-Dimethylphenyl)carbamothioyl]piperazine-1-carboxylate
  • Key difference : 2,5-dimethylphenyl vs. 2,3-dimethylphenyl substituent.
  • Impact : The para-methyl group in 2,5-substitution may reduce steric hindrance compared to the ortho-methyl groups in the target compound. This could enhance solubility (predicted logSw = -3.05 for the 2,5-analog ).
(b) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Structure : Piperazine carboxamide with a 4-chlorophenyl group .
  • PSA = 41.5 Ų (vs. 33.22 Ų in the target compound), suggesting reduced membrane permeability .

Heterocyclic and Functional Group Modifications

(a) Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
  • Structure : Incorporates an oxadiazole ring and sulfanyl-acetyl linker .
  • Key differences :
    • Higher PSA (114 Ų vs. 33.22 Ų) due to oxadiazole’s hydrogen bond acceptors.
    • LogP = 2.6 (lower lipophilicity than the target compound) .
  • Biological relevance: Oxadiazoles are known for antimicrobial activity, suggesting divergent applications.
(b) Ethyl 4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
  • Structure : Fluorophenyl and dioxopyrrolidinyl groups .
  • Comparison :
    • Fluorine enhances metabolic stability and bioavailability.
    • PSA = 72.7 Ų (higher than target compound), indicating reduced blood-brain barrier penetration .

Metal-Binding and Coordination Chemistry

Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate
  • Study : Forms stable complexes with Ni(II), Zn(II), and Cd(II) via the thiocarbamoyl sulfur and piperazine nitrogen atoms .
  • Comparison : The 2,3-dimethylphenyl group in the target compound may sterically hinder metal coordination compared to the unsubstituted phenyl analog.

Conformational and Structural Analysis

  • Piperazine ring conformation : All analogs exhibit a chair conformation (e.g., ), but substituents influence puckering amplitude (see ). For example, bulky 2,3-dimethyl groups may increase ring distortion compared to smaller substituents like fluorine.

Biological Activity

Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of piperazine derivatives, which are known for their wide-ranging pharmacological effects. The synthesis typically involves the reaction of piperazine with a thiocarbamoyl derivative of a substituted aromatic compound, followed by esterification to form the ethyl ester.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Several studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antitumor Activity :
    • Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives that share a piperazine core have been shown to suppress tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Properties :
    • Piperazine derivatives are also noted for their anti-inflammatory effects. This compound may exert these effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : Many piperazine derivatives act as inhibitors of various enzymes, including those involved in cancer metabolism and inflammatory pathways.
  • Receptor Modulation : These compounds can interact with neurotransmitter receptors, influencing biological responses related to anxiety and pain .
  • Cell Cycle Interference : Some studies suggest that certain derivatives can disrupt cell cycle progression in cancer cells, leading to increased apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against MRSA and other bacterial strains
AntitumorInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutic agents. The study also highlighted the compound's ability to induce apoptosis through caspase activation.

Q & A

Q. What statistical methods analyze dose-response relationships in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • ANOVA : Compare tumor volumes in treatment vs. control groups (p < 0.05 threshold) .

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